molecular formula C11H9NO2 B15201914 2-Acetyl-1H-indole-5-carbaldehyde

2-Acetyl-1H-indole-5-carbaldehyde

Cat. No.: B15201914
M. Wt: 187.19 g/mol
InChI Key: OREPFKJQKOWRAB-UHFFFAOYSA-N
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Description

2-Acetyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds.

Preparation Methods

The synthesis of 2-Acetyl-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indole-5-carboxaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-Acetyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution also enables it to form covalent bonds with target proteins, further influencing their function .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-acetyl-1H-indole-5-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-7(14)11-5-9-4-8(6-13)2-3-10(9)12-11/h2-6,12H,1H3

InChI Key

OREPFKJQKOWRAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)C=O

Origin of Product

United States

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